benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid
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Overview
Description
Benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid is a compound that combines the properties of both benzyl carbamimidothioate and 4-dodecylbenzenesulfonic acid Benzyl carbamimidothioate is known for its applications in organic synthesis, while 4-dodecylbenzenesulfonic acid is a widely used surfactant with significant industrial relevance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid typically involves the reaction of 4-dodecylbenzene with sulfur trioxide, followed by neutralization with benzyl carbamimidothioate. This process can be carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction .
Industrial Production Methods
In industrial settings, the production of 4-dodecylbenzenesulfonic acid involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures. The resulting product is then neutralized with benzyl carbamimidothioate to form the final compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of continuous reactors to ensure efficient mixing and reaction .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted benzene compounds .
Scientific Research Applications
Benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including esterification and carbamate formation.
Biology: Employed in the study of surfactant properties and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid involves its surfactant properties, which allow it to reduce surface tension and enhance the mixing of water with oils and fats. This property is crucial for its applications in detergents and emulsifiers. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzenesulfonic acid: A widely used surfactant with similar properties but lacks the carbamimidothioate group.
Benzylthiuronium salts: Compounds with similar thiourea structures but different surfactant properties.
Uniqueness
Benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid is unique due to its combination of surfactant properties and reactivity in organic synthesis. This dual functionality makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
31261-59-3 |
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Molecular Formula |
C26H40N2O3S2 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C8H10N2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;9-8(10)11-6-7-4-2-1-3-5-7/h13-16H,2-12H2,1H3,(H,19,20,21);1-5H,6H2,(H3,9,10) |
InChI Key |
GPNMODHRIBAOHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
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